molecular formula C14H21ClIN B2702811 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride CAS No. 2416236-75-2

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride

Cat. No. B2702811
CAS RN: 2416236-75-2
M. Wt: 365.68
InChI Key: WHIYTFODUFBWGA-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416236-75-2. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Synthesis Analysis

The synthesis of such compounds typically involves reactions of amines, which can be derived from halogenoalkanes (also known as haloalkanes or alkyl halides) and from nitriles . The reaction happens in two stages. In the first stage, a salt is formed. There is then the possibility of a reversible reaction between this salt and excess ammonia in the mixture . The process can continue to form secondary, tertiary amines and even a quaternary ammonium salt .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H20IN.ClH/c15-13-8-4-7-12 (10-13)14 (16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a solid . It has a molecular weight of 365.68 . The compound should be stored at room temperature in a dark place .

Scientific Research Applications

Photolysis in Photoaffinity Probes

The study on the photolysis of diazirines suggests implications for photoaffinity probes, highlighting the potential reversibility of photoinsertion processes. This could be relevant for designing probes involving similar compounds for biological or chemical studies (Platz et al., 1991).

Asymmetric Michael Additions

Research into asymmetric Michael additions provides insight into enantioselective alkylations, which could be pertinent when considering the synthesis and reactivity of compounds like 2-Cyclohexyl-1-(3-iodophenyl)ethanamine hydrochloride in producing optically active pharmaceuticals or materials (Blarer et al., 1982).

Cytochrome P450 Enzyme Metabolism

A study characterizing the hepatic cytochrome P450 enzymes involved in the metabolism of psychoactive compounds could have parallels in understanding the metabolic pathways and detoxification mechanisms for related compounds, possibly including 2-Cyclohexyl-1-(3-iodophenyl)ethanamine hydrochloride (Nielsen et al., 2017).

Biocide and Corrosion Inhibition

The development of multifunctional biocides that also exhibit corrosion inhibition properties highlights the potential for compounds like 2-Cyclohexyl-1-(3-iodophenyl)ethanamine hydrochloride to be used in industrial applications, given their structural or functional similarities (Walter & Cooke, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20IN.ClH/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDMKWMGFHKCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=CC(=CC=C2)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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